molecular formula C5H12N2O B14754295 (NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine CAS No. 673-55-2

(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine

Cat. No.: B14754295
CAS No.: 673-55-2
M. Wt: 116.16 g/mol
InChI Key: BTSOINJIGGAGMF-AATRIKPKSA-N
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Description

(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine is an organic compound with a unique structure that includes a dimethylamino group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine typically involves the reaction of dimethylamine with a suitable precursor such as acetophenone. The process includes the following steps :

    Reaction Setup: In a round-bottomed flask, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

    Reflux: Add concentrated hydrochloric acid in ethanol and reflux the mixture on a steam bath for 2 hours.

    Filtration and Crystallization: Filter the solution, dilute with acetone, and allow it to cool to room temperature. Chilling overnight in the refrigerator yields large crystals of the product.

    Purification: Recrystallize the crude product by dissolving it in hot ethanol and slowly adding acetone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.

Scientific Research Applications

(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act by forming covalent bonds with active sites or by altering the conformation of target molecules, thereby influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

673-55-2

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C5H12N2O/c1-5(6-8)4-7(2)3/h8H,4H2,1-3H3/b6-5+

InChI Key

BTSOINJIGGAGMF-AATRIKPKSA-N

Isomeric SMILES

C/C(=N\O)/CN(C)C

Canonical SMILES

CC(=NO)CN(C)C

Origin of Product

United States

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